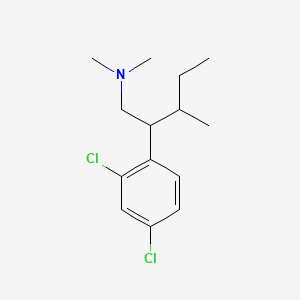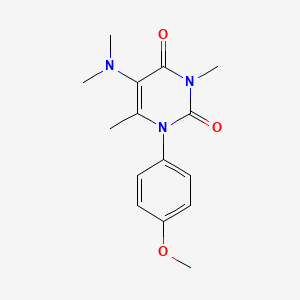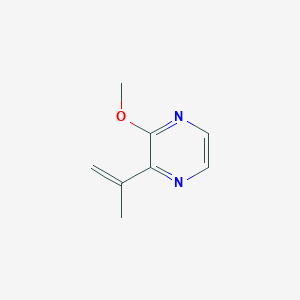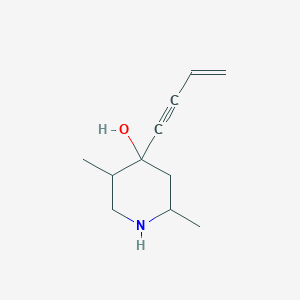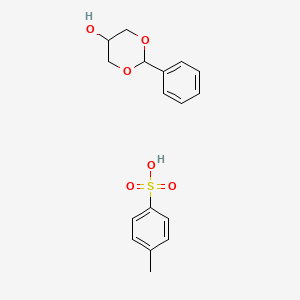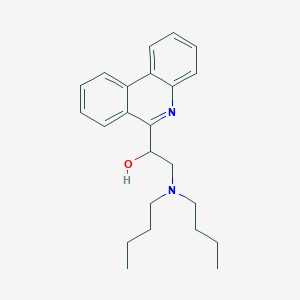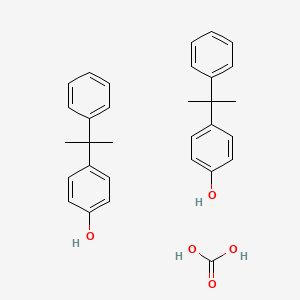
Carbonic acid;4-(2-phenylpropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;4-(2-phenylpropan-2-yl)phenol, also known as 4-Cumylphenol, is an organic compound with the molecular formula C15H16O. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a 2-phenylpropan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid;4-(2-phenylpropan-2-yl)phenol can be achieved through several methods. One common method involves the reaction of phenol with cumene (isopropylbenzene) in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Cumylphenol typically involves the use of large-scale reactors where phenol and cumene are reacted under controlled conditions. The reaction is catalyzed by acids such as sulfuric acid or aluminum chloride. The product is then purified through distillation and recrystallization to obtain high-purity 4-Cumylphenol .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid;4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Carbonic acid;4-(2-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Carbonic acid;4-(2-phenylpropan-2-yl)phenol involves its interaction with various molecular targets. One of the primary targets is the enzyme carbonic anhydrase, which it inhibits. This inhibition affects the hydration of carbon dioxide to bicarbonate and protons, impacting various physiological processes . The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis.
Phenol: The parent compound, widely used in chemical industries.
4-Cumylphenol: A closely related compound with similar applications.
Uniqueness
Carbonic acid;4-(2-phenylpropan-2-yl)phenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to inhibit carbonic anhydrase sets it apart from other phenolic compounds, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
33524-49-1 |
|---|---|
Fórmula molecular |
C31H34O5 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
carbonic acid;4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/2C15H16O.CH2O3/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;2-1(3)4/h2*3-11,16H,1-2H3;(H2,2,3,4) |
Clave InChI |
PYUJUEIPSJZXKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
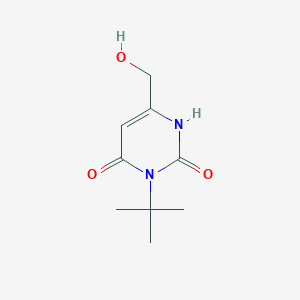
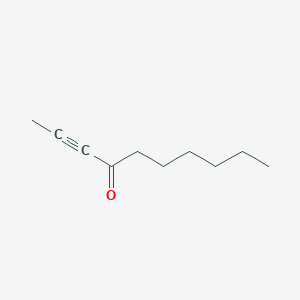
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
